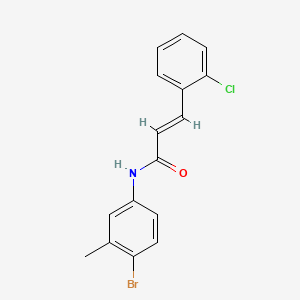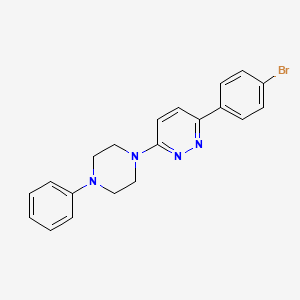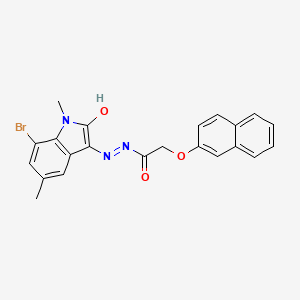
N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide, also known as BML-210, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized through various methods and has shown promising results in preclinical studies. In
作用机制
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide is not fully understood, but it is believed to act through the inhibition of the NF-κB pathway, which is involved in inflammation and cancer progression. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective effects, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This effect may be beneficial in cancer therapy, as tumors require a blood supply to grow and spread. This compound has also been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Additionally, this compound has been shown to have low toxicity in animal models, which is important for its potential use as a therapeutic agent. However, this compound has not been extensively studied in humans, and its pharmacokinetics and pharmacodynamics are not well understood. Further research is needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for research on N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the study of this compound in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anti-cancer effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease models.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic properties. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide can be synthesized through a variety of methods, including the reaction of 4-bromo-3-methylbenzaldehyde with 2-chlorobenzamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chlorobenzamide with 4-bromo-3-methylcinnamic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Both methods have been reported to yield this compound in good to excellent yields.
科学研究应用
N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide has been studied for its potential therapeutic properties in various disease models. Research has shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective effects. In a study on rheumatoid arthritis, this compound was found to reduce inflammation and joint damage in a mouse model. In another study on breast cancer, this compound was found to induce apoptosis and inhibit cancer cell growth. Additionally, this compound has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
属性
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO/c1-11-10-13(7-8-14(11)17)19-16(20)9-6-12-4-2-3-5-15(12)18/h2-10H,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMAMMRSOXWXOR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B6028402.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B6028408.png)

![(3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6028414.png)
![5-(4-ethoxyphenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6028418.png)
![2-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B6028419.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-(phenylthio)acetamide](/img/structure/B6028427.png)
![1,4-dimethyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6028435.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6028450.png)
![3-[2-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6028452.png)
![2-(5-oxo-2-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B6028453.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6028489.png)
![1-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6028492.png)